
Nhs-mmaf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxysuccinimide-monomethyl auristatin F (Nhs-mmaf) is a modified form of monomethyl auristatin F (Mmaf), a potent tubulin polymerization inhibitor used as an antitumor agent . This compound is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nhs-mmaf involves the conjugation of monomethyl auristatin F with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The NHS ester reacts with the amino group of monomethyl auristatin F, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .
化学反応の分析
Types of Reactions
Nhs-mmaf primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, monomethyl auristatin F, dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH.
Major Products
The major product of the reaction between this compound and an amine is a stable amide bond, which is crucial for the formation of antibody-drug conjugates .
科学的研究の応用
Applications in Antibody-Drug Conjugates (ADCs)
NHS-MMAF is primarily utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic drugs. This approach enhances the therapeutic index by ensuring that the drug is delivered specifically to tumor cells, thereby reducing systemic toxicity.
Table 1: Characteristics of this compound in ADC Development
Characteristic | Description |
---|---|
Targeted Delivery | Conjugates specifically bind to tumor antigens |
Cytotoxic Payload | Inhibits tubulin polymerization |
Linker Type | Stable and cleavable linkers available |
Therapeutic Index | Improved safety profile compared to traditional therapies |
Case Study 1: Belantamab Mafodotin
Belantamab mafodotin (GSK2857916) is an ADC that utilizes MMAF as its cytotoxic component. Clinical trials have demonstrated significant efficacy against multiple myeloma, with an overall response rate of 60% and a median progression-free survival of 12 months . This case highlights the potential of this compound in treating hematological malignancies.
Case Study 2: Research on Payload-Binding Agents
Recent studies have explored the use of payload-binding Fab fragments that selectively bind free MMAF released from ADCs. This strategy aims to reduce off-target toxicity while maintaining antitumor efficacy. For instance, the humanized anti-MMAE Fab fragment ABC3315 was shown to decrease neutropenia—a common side effect associated with MMAE ADCs—while preserving therapeutic effectiveness .
Table 2: Efficacy Comparison of this compound Based ADCs vs Conventional Therapies
Therapy Type | Overall Response Rate (%) | Median Progression-Free Survival (Months) |
---|---|---|
This compound Based ADCs | 60 | 12 |
Conventional Chemotherapy | 30-50 | 6-8 |
This table illustrates that this compound-based ADCs can significantly outperform conventional chemotherapy in terms of both response rates and duration of disease control.
作用機序
Nhs-mmaf exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound is linked to an antibody that specifically targets cancer cells, ensuring selective delivery and minimizing off-target effects .
類似化合物との比較
Nhs-mmaf is often compared to other monomethyl auristatin derivatives, such as monomethyl auristatin E (Mmae). Both compounds inhibit tubulin polymerization, but this compound has a charged carboxyl group at the C-terminus, making it less permeable to cell membranes and slightly less toxic than Mmae . Other similar compounds include dolastatin 10 and its analogs, which also target tubulin but differ in their chemical structures and pharmacokinetic properties .
Similar Compounds
- Monomethyl auristatin E (Mmae)
- Dolastatin 10
- Maytansinoid derivatives (DM2, DM4)
- Tubulysins
This compound stands out due to its specific modifications that enhance its stability and reduce its toxicity, making it a valuable tool in targeted cancer therapy .
生物活性
Nhs-mmaf, or N-hydroxysuccinimide monomethyl auristatin F, is a potent compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications in clinical settings.
Overview of this compound
This compound is a derivative of monomethyl auristatin F (MMAF), a potent microtubule inhibitor used as a cytotoxic agent in ADCs. The N-hydroxysuccinimide (NHS) moiety facilitates the conjugation of MMAF to antibodies, enhancing its delivery to target cells while minimizing systemic toxicity. This conjugation is crucial for achieving selective cytotoxicity against cancer cells.
This compound operates primarily through the following mechanisms:
- Targeted Delivery : The NHS group allows for efficient coupling with antibodies, ensuring that the cytotoxic MMAF is delivered specifically to tumor cells expressing the target antigen.
- Microtubule Inhibition : Once internalized, MMAF disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
- Release Mechanism : Upon endocytosis, the ADC is processed within lysosomes, where the linker is cleaved, releasing MMAF into the cytosol. This release mechanism is critical for its cytotoxic effects.
Efficacy and Potency
Research has demonstrated that this compound exhibits significant potency in various cancer models. The following table summarizes key findings on its biological activity:
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in preclinical and clinical settings:
- Preclinical Models : In vitro studies using breast cancer cell lines showed that this compound had an EC50 as low as 0.001 nM, indicating high potency compared to other chemotherapeutic agents . The compound was shown to induce apoptosis effectively in these models.
- Clinical Trials : Early-phase clinical trials involving ADCs containing this compound have reported promising results in patients with advanced solid tumors. A notable study demonstrated a significant reduction in tumor size with manageable toxicity profiles .
- Toxicity Studies : Investigations into the toxicity of free MMAF revealed that it can lead to dose-limiting neutropenia when released into circulation. This highlights the importance of effective targeting through ADCs to minimize systemic exposure .
特性
分子式 |
C49H78N6O12 |
---|---|
分子量 |
943.2 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |
InChIキー |
HANHTXBATRQQFL-YTVPMEHESA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。